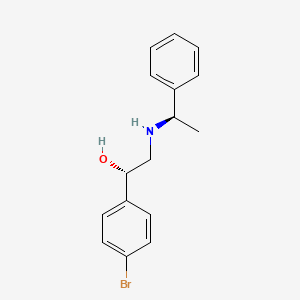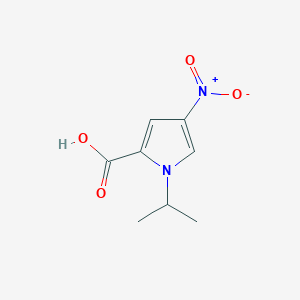
(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol is a chiral compound that features a bromophenyl group and a phenylethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (1R)-1-phenylethylamine.
Reaction Conditions: The key step involves the condensation of 4-bromobenzaldehyde with (1R)-1-phenylethylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to remove the bromine atom or to modify the phenylethylamino group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Dehalogenated products or modified amines
Substitution: Compounds with new functional groups replacing the bromine atom
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Chiral Compounds: Used as an intermediate in the synthesis of other chiral compounds.
Catalysis: Potential use as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(4-chlorophenyl)-2-((1R)-1-phenylethylamino)ethanol: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4-fluorophenyl)-2-((1R)-1-phenylethylamino)ethanol: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol may impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s behavior in chemical reactions and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H18BrNO |
|---|---|
Molekulargewicht |
320.22 g/mol |
IUPAC-Name |
(1S)-1-(4-bromophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanol |
InChI |
InChI=1S/C16H18BrNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,16,18-19H,11H2,1H3/t12-,16-/m1/s1 |
InChI-Schlüssel |
VVTBYVXRASMKJF-MLGOLLRUSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC[C@H](C2=CC=C(C=C2)Br)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC(C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{2-[3-(1-Methylpiperidin-2-yl)propyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B8540422.png)



![5-(Bromomethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B8540444.png)
![5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8540450.png)




